

# An In-depth Technical Guide to Hexafluoroantimonic Acid (HSbF<sub>6</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hexafluoroantimonic acid*

Cat. No.: *B1631361*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Hexafluoroantimonic acid** (HSbF<sub>6</sub>) stands as the most potent superacid known, exhibiting an extraordinary ability to donate a proton, far surpassing conventional mineral acids. It is not a single, discrete compound but rather a complex equilibrium mixture of hydrogen fluoride (HF) and the powerful Lewis acid antimony pentafluoride (SbF<sub>5</sub>). This guide provides a comprehensive overview of its chemical composition, molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. Special emphasis is placed on its role as a catalyst and reagent in advanced organic synthesis, alongside critical safety and handling procedures required for its use in a laboratory setting.

## Chemical Composition and Formula

**Hexafluoroantimonic acid** is an inorganic superacid with the nominal chemical formula HSbF<sub>6</sub>.<sup>[1][2]</sup> However, this representation is a simplification. The substance is generated by mixing hydrogen fluoride (HF) and antimony pentafluoride (SbF<sub>5</sub>).<sup>[3][4][5]</sup> The reaction is exothermic and establishes a complex equilibrium.<sup>[6]</sup>

In the mixture, the potent Lewis acid SbF<sub>5</sub> sequesters fluoride ions (F<sup>-</sup>) from HF, forming the extremely stable and weakly coordinating hexafluoroantimonate anion (SbF<sub>6</sub><sup>-</sup>).<sup>[4][6]</sup> This sequestration enhances the proton-donating ability of the medium, leaving a poorly solvated proton. The speciation in the liquid is intricate, consisting of various ionic species, including the

fluoronium cation ( $\text{H}_2\text{F}^+$ ) and polyatomic anions such as the undecafluorodiantimonate anion ( $\text{Sb}_2\text{F}_{11}^-$ ).<sup>[7]</sup> Spectroscopic measurements confirm that the system is a mixture of HF-solvated protons,  $[(\text{HF})_n\text{H}]^+$ , and  $\text{SbF}_5$ -adducts of fluoride,  $[(\text{SbF}_5)_n\text{F}]^-$ .<sup>[7]</sup> The 1:1 mixture of HF and  $\text{SbF}_5$  is recognized as the strongest superacid system.<sup>[1]</sup>

## Physicochemical and Structural Data

The extreme reactivity of **hexafluoroantimonic acid** makes the determination of its properties challenging. The data presented below pertains to the 1:1 molar mixture unless otherwise specified.

**Table 1: Physicochemical Properties of Hexafluoroantimonic Acid**

| Property              | Value                                              | Reference(s) |
|-----------------------|----------------------------------------------------|--------------|
| Molecular Formula     | $\text{F}_6\text{HSb}$                             | [1]          |
| Molecular Weight      | 236.76 g/mol                                       | [2]          |
| Appearance            | Colorless, viscous liquid                          | [2][7]       |
| Density               | 2.885 g/cm <sup>3</sup> at 25 °C                   | [2][7]       |
| Melting Point         | 20 °C                                              | [2]          |
| Boiling Point         | Decomposes at 40 °C                                | [7]          |
| Vapor Pressure        | 14 mm Hg at 18 °C                                  | [2]          |
| Solubility            | Soluble in $\text{SO}_2$ , $\text{SO}_2\text{ClF}$ | [6][7]       |
| Reactivity with Water | Rapid, explosive decomposition                     | [6]          |

**Table 2: Structural Parameters of the Hexafluoroantimonate ( $\text{SbF}_6^-$ ) Anion**

The  $\text{SbF}_6^-$  anion adopts a highly symmetric octahedral geometry, which contributes to its stability and non-coordinating nature.

| Parameter          | Value              | Reference(s) |
|--------------------|--------------------|--------------|
| Molecular Geometry | Octahedral         | [6]          |
| Sb-F Bond Length   | ~1.99 pm (average) | [8]          |
| F-Sb-F Bond Angle  | 90°                | [8]          |

### Table 3: Comparative Acidity

The strength of superacids is measured using the Hammett acidity function ( $H_o$ ), where a more negative value indicates stronger acidity.

| Acid                                                            | Hammett Acidity Function<br>( $H_o$ ) | Reference(s) |
|-----------------------------------------------------------------|---------------------------------------|--------------|
| Hexafluoroantimonic acid<br>(HF:SbF <sub>5</sub> )              | -28 to -31.3                          | [4][6]       |
| Magic Acid (HSO <sub>3</sub> F:SbF <sub>5</sub> )               | -19.2                                 | [6]          |
| Carborane Superacid<br>(H(CHB <sub>11</sub> Cl <sub>11</sub> )) | -18.0                                 | [6]          |
| Fluorosulfuric Acid (HSO <sub>3</sub> F)                        | -15.1                                 | [6]          |
| Triflic Acid (CF <sub>3</sub> SO <sub>3</sub> H)                | -14.9                                 | [6]          |
| 100% Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )            | -12.0                                 | [3]          |

### Experimental Protocols

Working with **hexafluoroantimonic acid** requires specialized equipment and stringent safety precautions due to its extreme corrosiveness and reactivity. All operations must be conducted in a well-ventilated fume hood, using equipment made from resistant materials like polytetrafluoroethylene (PTFE, Teflon).

### Synthesis of Hexafluoroantimonic Acid (1:1 Molar Ratio)

This protocol describes the laboratory-scale preparation of the  $\text{HSbF}_6$  superacid system.[\[2\]](#)[\[3\]](#)  
[\[5\]](#)

#### Materials:

- Anhydrous hydrogen fluoride (HF), freshly distilled.
- Antimony pentafluoride ( $\text{SbF}_5$ ), freshly distilled.
- PTFE or PFA (perfluoroalkoxy) reaction vessel and magnetic stir bar.
- Schlenk line or glovebox for maintaining an inert, anhydrous atmosphere.
- Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone).

#### Procedure:

- Assemble the PTFE reaction vessel, equipped with a magnetic stir bar and a gas inlet/outlet, under an inert atmosphere (e.g., dry nitrogen or argon). Ensure all apparatus is scrupulously dried.
- Cool the reaction vessel to 0 °C using the cooling bath.
- Carefully condense a known molar amount of anhydrous hydrogen fluoride into the reaction vessel.
- While maintaining the temperature at 0 °C and stirring vigorously, slowly add an equimolar amount of antimony pentafluoride dropwise to the HF. The reaction is highly exothermic; control the addition rate to maintain the temperature.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete reaction.
- The resulting colorless, viscous liquid is fluoroantimonic acid and should be used in situ or stored in a tightly sealed PTFE container in a cool, dry, and secure location.

## Characterization by $^{19}\text{F}$ NMR Spectroscopy

<sup>19</sup>F NMR is a powerful tool for characterizing the anionic species in the superacid mixture.

#### Instrumentation and Materials:

- High-field NMR spectrometer with a fluorine-capable probe.
- PTFE NMR tube liner or a sealed capillary of a suitable reference compound.
- Anhydrous deuterated solvent compatible with superacids (e.g., SO<sub>2</sub>ClF, if dilution is necessary).
- External reference standard (e.g., CFCl<sub>3</sub>).

#### Procedure:

- Working under an inert atmosphere, carefully transfer the fluoroantimonic acid sample into a PTFE NMR tube liner.
- Insert the liner into a standard NMR tube. Alternatively, for external referencing and locking, a sealed capillary containing a lock solvent and reference can be used.
- Acquire the <sup>19</sup>F NMR spectrum at a controlled temperature (e.g., -20 °C to ambient).
- Expected Spectrum: The hexafluoroantimonate (SbF<sub>6</sub><sup>-</sup>) anion typically appears as a characteristic multiplet due to coupling between <sup>19</sup>F and the two quadrupolar antimony isotopes (<sup>121</sup>Sb, I=5/2 and <sup>123</sup>Sb, I=7/2). A representative signal is a sextet and an octet centered around δ -119.9 ppm (vs. CFCl<sub>3</sub>).<sup>[9]</sup> The presence of other signals may indicate the formation of polyatomic anions like Sb<sub>2</sub>F<sub>11</sub><sup>-</sup>.

## Characterization by Raman Spectroscopy

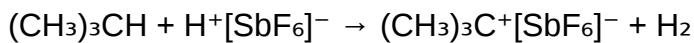
Raman spectroscopy can provide insight into the vibrational modes of the various species in solution.

#### Instrumentation and Materials:

- Raman spectrometer with an appropriate laser excitation source.

- Quartz cuvette or sealed capillary for sample containment (note: the acid will etch quartz over time; measurements should be performed quickly).
- Low-temperature stage, if required.

#### Procedure:


- Carefully load the sample into a suitable container.
- Place the sample in the spectrometer and acquire the spectrum.
- Expected Spectrum: The spectra of HF/SbF<sub>5</sub> mixtures are complex. However, characteristic bands for the SbF<sub>6</sub><sup>-</sup> anion are expected. For example, in salts containing the anion, strong Raman bands are observed around 280 cm<sup>-1</sup> and 647 cm<sup>-1</sup>.<sup>[10]</sup> These can be used as diagnostic peaks for the presence of the hexafluoroantimonate species.

## Key Applications and Reaction Pathways

**Hexafluoroantimonic acid**'s extreme acidity allows it to catalyze reactions that are impossible with conventional acids. Its primary function is to protonate exceptionally weak bases, including saturated hydrocarbons.<sup>[4][6]</sup>

## Protonation of Alkanes

A classic application demonstrated by George A. Olah is the protonation of alkanes to generate carbocations. For example, isobutane is protonated to form the tert-butyl cation and molecular hydrogen.<sup>[4]</sup>



This ability to generate carbocations makes it a valuable tool in mechanistic studies and a catalyst for hydrocarbon isomerization, cracking, and alkylation, which are fundamental processes in the petrochemical industry.<sup>[4][11]</sup>

## Visualizations

### Diagram 1: Synthesis of Hexafluoroantimonic Acid

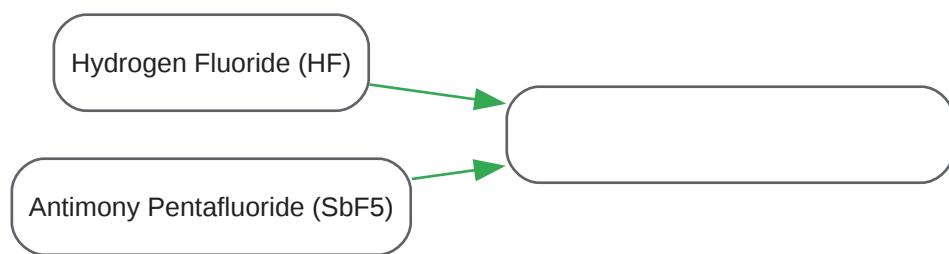



Figure 1. Synthesis Pathway

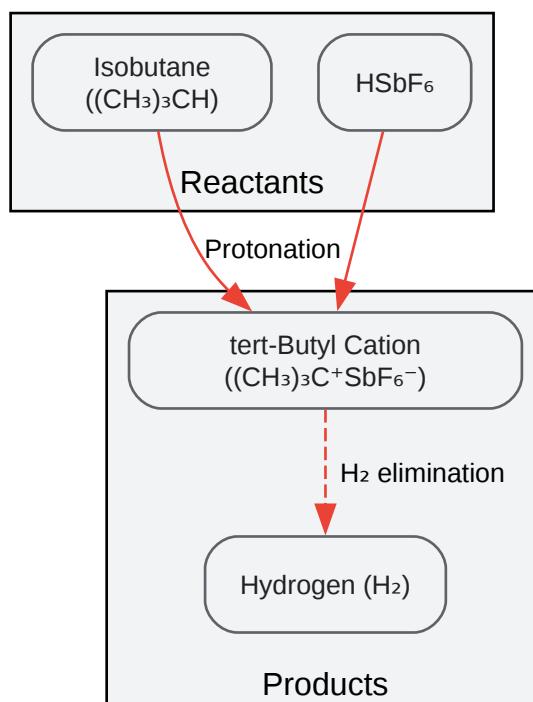



Figure 2. Catalytic Action on an Alkane




Figure 3. Laboratory Safe Handling Workflow

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fluoroantimonic acid CAS#: 16950-06-4 [m.chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. ias.ac.in [ias.ac.in]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexafluoroantimonic Acid (HSbF<sub>6</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1631361#chemical-composition-and-formula-of-hexafluoroantimonic-acid\]](https://www.benchchem.com/product/b1631361#chemical-composition-and-formula-of-hexafluoroantimonic-acid)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)